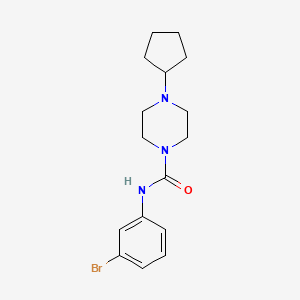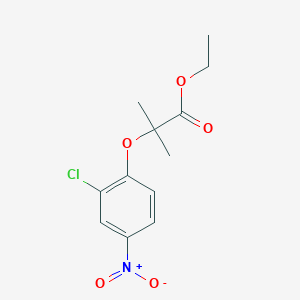
N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide
Descripción general
Descripción
N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as BRL-15572 and has been studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of BRL-15572.
2. Clinical Trials: Clinical trials are needed to investigate the potential therapeutic applications of BRL-15572 in humans.
3. Long-Term Effects: More research is needed to investigate the long-term effects of BRL-15572 on various physiological and biochemical processes.
4. Combination Therapy: Studies could investigate the potential use of BRL-15572 in combination with other drugs for the treatment of various disorders.
In conclusion, N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been the subject of scientific research for its potential therapeutic applications. The compound has been shown to have anxiolytic, antidepressant, neuroprotective, and analgesic effects. However, there is still much to be learned about the mechanism of action and long-term effects of BRL-15572. Future research directions include further investigation of the mechanism of action, clinical trials, and combination therapy studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide has several advantages for use in lab experiments. Some of these advantages include:
1. High Potency: BRL-15572 has high potency, which allows for the use of lower concentrations in experiments.
2. Selective: BRL-15572 is selective for the 5-HT1B/1D receptors, which allows for more specific targeting of these receptors.
However, there are also limitations to the use of N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide in lab experiments. Some of these limitations include:
1. Limited Availability: BRL-15572 is not widely available, which can limit its use in experiments.
2. Limited Research: There is limited research on the long-term effects of BRL-15572, which can limit its use in experiments.
Direcciones Futuras
There are several future directions for research on N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide. Some of these directions include:
1. Further Investigation of
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-4-cyclopentyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the areas of research include:
1. Anxiety and Depression: BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
2. Neurological Disorders: Studies have investigated the effects of BRL-15572 on neurological disorders such as Parkinson's disease, schizophrenia, and epilepsy. Some studies have shown that BRL-15572 may have neuroprotective effects and could potentially be used in the treatment of these disorders.
3. Pain Management: BRL-15572 has been studied for its potential use in pain management. Some studies have shown that BRL-15572 may have analgesic effects and could potentially be used in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-4-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O/c17-13-4-3-5-14(12-13)18-16(21)20-10-8-19(9-11-20)15-6-1-2-7-15/h3-5,12,15H,1-2,6-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXPXKIMQROCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-cyclopentylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(difluoromethyl)-3-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4841019.png)
![6-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4841024.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B4841027.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B4841031.png)
![methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4841037.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4841040.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4841044.png)


![2-{1-(3-methylbutyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4841065.png)
![3-[(4-fluorobenzyl)thio]-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4841073.png)
![5-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4841078.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841103.png)